molecular formula C14H16N2O5S B2509125 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 741729-15-7

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B2509125
CAS No.: 741729-15-7
M. Wt: 324.35
InChI Key: HAHZRPHGEPKIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H16N2O5S and its molecular weight is 324.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hemostatic Activity

4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid derivatives have been synthesized and studied for their influence on the blood coagulation system. Research indicates that some of these compounds exhibit high hemostatic activity along with low acute toxicity, demonstrating potential applications in controlling bleeding (Pulina et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been extensively studied. For instance, crystal structure studies and Hirshfeld surface analysis have been conducted on novel derivatives, providing insights into their molecular interactions and stability (Kumara et al., 2017).

Antimicrobial Activities

Derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds, which were then tested for antibacterial activities. These studies are vital for developing new antimicrobial agents (El-Hashash et al., 2015).

Synthesis of Biological Active Compounds

Research has focused on synthesizing a range of biologically active compounds using these derivatives. These studies contribute significantly to pharmaceutical chemistry, particularly in the development of new therapeutic agents (Pulina et al., 2009).

Development of Anti-Malarial Agents

Structural analysis of specific derivatives of this compound has revealed their potential as anti-malarial agents. The study of these compounds' crystal structures contributes to understanding their mechanism of action against malaria (Cunico et al., 2009).

Properties

IUPAC Name

(E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZRPHGEPKIEE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.